molecular formula C10H12ClN3O2S2 B6628304 5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide

5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B6628304
M. Wt: 305.8 g/mol
InChI Key: ZLDIIEFHMSBQIS-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a pyrazole moiety, and a chlorine atom

Properties

IUPAC Name

5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2S2/c1-6-3-9(17-10(6)11)18(15,16)13-5-8-4-12-14-7(8)2/h3-4,13H,5H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDIIEFHMSBQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NCC2=C(NN=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes chlorination to introduce the chlorine atom at the 5-position. The methyl group is then added to the 4-position through a Friedel-Crafts alkylation reaction. The sulfonamide group is introduced via sulfonation followed by amination with the appropriate amine derivative. The pyrazole moiety is attached through a nucleophilic substitution reaction, where the pyrazole ring is introduced to the sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anti-cancer agents.

    Biology: The compound is studied for its biological activity, including its potential as an enzyme inhibitor.

    Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzyme function. The pyrazole moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group.

Uniqueness

The uniqueness of 5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and pyrazole moieties enhances its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry.

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